Cas no 2725774-28-5 ((2R,3S)-2-Methylazetidin-3-OL hydrochloride)

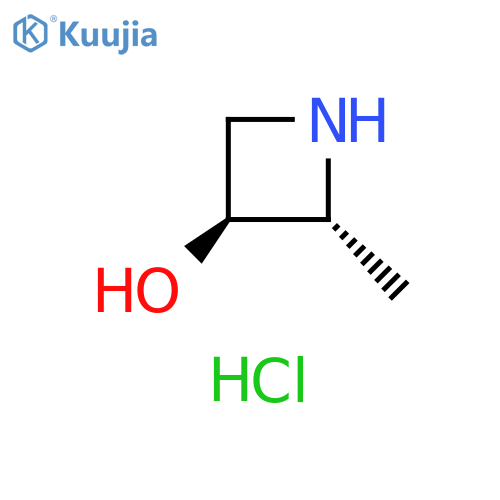

2725774-28-5 structure

商品名:(2R,3S)-2-Methylazetidin-3-OL hydrochloride

(2R,3S)-2-Methylazetidin-3-OL hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Azetidinol, 2-methyl-, hydrochloride (1:1), (2R,3S)-

- (2R,3S)-2-METHYLAZETIDIN-3-OL HYDROCHLORIDE

- AT24512

- trans-2-Methylazetidin-3-olhydrochloride

- (2R,3S)-2-Methylazetidin-3-ol HCl

- (2R,3S)-2-methylazetidin-3-ol;hydrochloride

- PS-17102

- CS-0045457

- TRANS-2-METHYLAZETIDIN-3-OL HCL

- MFCD34182258

- 2725774-28-5

- (2R,3S)-2-Methylazetidin-3-OL hydrochloride

-

- MDL: MFCD34182258

- インチ: 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m1./s1

- InChIKey: VGWXJFDIRONLQP-HJXLNUONSA-N

- ほほえんだ: Cl[H].O([H])[C@@]1([H])C([H])([H])N([H])[C@]1([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 123.0450916g/mol

- どういたいしつりょう: 123.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 55.5

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.299

(2R,3S)-2-Methylazetidin-3-OL hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM1017308-50g |

(2R,3S)-2-methylazetidin-3-ol;hydrochloride |

2725774-28-5 | 95%+ | 50g |

$6390 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1101680-5G |

(2R,3S)-2-methylazetidin-3-ol;hydrochloride |

2725774-28-5 | 97% | 5g |

$1320 | 2024-07-21 | |

| Chemenu | CM1017308-10g |

(2R,3S)-2-methylazetidin-3-ol;hydrochloride |

2725774-28-5 | 95%+ | 10g |

$2130 | 2024-07-28 | |

| Chemenu | CM1017308-25g |

(2R,3S)-2-methylazetidin-3-ol;hydrochloride |

2725774-28-5 | 95%+ | 25g |

$4260 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1101680-100mg |

(2R,3S)-2-methylazetidin-3-ol;hydrochloride |

2725774-28-5 | 97% | 100mg |

$150 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1101680-500mg |

(2R,3S)-2-methylazetidin-3-ol;hydrochloride |

2725774-28-5 | 97% | 500mg |

$290 | 2024-07-21 | |

| 1PlusChem | 1P01X8JQ-500mg |

(2R,3S)-2-Methylazetidin-3-ol hydrochloride |

2725774-28-5 | 95% | 500mg |

$273.00 | 2024-05-08 | |

| 1PlusChem | 1P01X8JQ-1g |

(2R,3S)-2-Methylazetidin-3-ol hydrochloride |

2725774-28-5 | 95% | 1g |

$409.00 | 2024-05-08 | |

| abcr | AB577335-100mg |

(2R,3S)-2-Methylazetidin-3-ol hydrochloride, 95%; . |

2725774-28-5 | 95% | 100mg |

€238.60 | 2024-08-02 | |

| abcr | AB577335-250mg |

(2R,3S)-2-Methylazetidin-3-ol hydrochloride, 95%; . |

2725774-28-5 | 95% | 250mg |

€301.10 | 2024-08-02 |

(2R,3S)-2-Methylazetidin-3-OL hydrochloride 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2725774-28-5 ((2R,3S)-2-Methylazetidin-3-OL hydrochloride) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2725774-28-5)(2R,3S)-2-Methylazetidin-3-OL hydrochloride

清らかである:99%

はかる:1g

価格 ($):369